molecular formula C9H6BrNO B8639363 2-Bromo-4-(2-oxoethyl)benzonitrile

2-Bromo-4-(2-oxoethyl)benzonitrile

Cat. No. B8639363
M. Wt: 224.05 g/mol
InChI Key: UQVPDEBYQGXQSR-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

A solution of 2-Bromo-4-(2-hydroxyethyl)benzonitrile (220 mg, 1.0 mmol) in DCM (15 mL) was added Dess-Martin reagent (1.2 g, 2.8 mmol) and the mixture was stirred at RT for 4 hours. The mixture was washed with water, dried over Na2SO4, and concentrated in vacuo to give the title product. 1H NMR (400 MHz, CDCl3) δ 9.77 (t, J=1.6 Hz, 1H), 7.63 (d, J=8.0 Hz, 1H), 7.55 (d, J=1.6 Hz, 1H), 7.25 (dd, J=7.8, 1.6 Hz, 1H), 3.78 (d, J=1.6 Hz, 2H).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([CH2:10][CH2:11][OH:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Br:1][C:2]1[CH:9]=[C:8]([CH2:10][CH:11]=[O:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
BrC1=C(C#N)C=CC(=C1)CCO
Name
Quantity
1.2 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C#N)C=CC(=C1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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